
beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-tricosanoylsphingosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-tricosanoylsphingosine: is a complex glycosphingolipid. Glycosphingolipids are a class of lipids that play crucial roles in cell membrane structure and cellular recognition processes. This particular compound consists of a sphingosine backbone linked to a fatty acid (tricosanoic acid) and a disaccharide composed of beta-D-galactose and beta-D-glucose.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-tricosanoylsphingosine typically involves multiple steps:
Synthesis of the sphingosine backbone: This can be achieved through the condensation of L-serine with palmitoyl-CoA, followed by reduction and acylation steps.
Attachment of the fatty acid: Tricosanoic acid is linked to the sphingosine backbone through an amide bond formation.
Glycosylation: The disaccharide unit (beta-D-galactose and beta-D-glucose) is attached to the sphingosine backbone via glycosidic bonds. This step often requires the use of glycosyl donors and acceptors under specific catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which can catalyze the formation of glycosidic bonds with high specificity and efficiency. The use of bioreactors and optimized fermentation conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the fatty acid chain.
Substitution: Nucleophilic substitution reactions can take place at the glycosidic linkages, leading to the formation of different glycosylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Glycosyl donors (e.g., glycosyl halides) and acceptors under acidic or basic conditions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified fatty acid chains.
Substitution: Various glycosylated derivatives with different sugar moieties.
Applications De Recherche Scientifique
Chemistry
In chemistry, beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-tricosanoylsphingosine is used as a model compound to study glycosylation reactions and the synthesis of complex glycosphingolipids.
Biology
In biological research, this compound is studied for its role in cell membrane structure and function. It is also used to investigate cellular recognition processes and signal transduction pathways.
Medicine
In medicine, beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-tricosanoylsphingosine is explored for its potential therapeutic applications, including its role in modulating immune responses and its potential as a biomarker for certain diseases.
Industry
In the industrial sector, this compound is used in the production of specialized biomaterials and as an additive in cosmetic formulations due to its unique structural properties.
Mécanisme D'action
The mechanism of action of beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-tricosanoylsphingosine involves its interaction with specific cell membrane receptors and enzymes. The compound can modulate signal transduction pathways by altering the lipid composition of the cell membrane, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-palmitoylsphingosine
- beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-stearoylsphingosine
Uniqueness
The uniqueness of beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-tricosanoylsphingosine lies in its specific fatty acid chain (tricosanoic acid), which imparts distinct biophysical properties to the compound. This structural variation can influence its interaction with cellular components and its overall biological activity.
Propriétés
Formule moléculaire |
C53H101NO13 |
|---|---|
Poids moléculaire |
960.4 g/mol |
Nom IUPAC |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tricosanamide |
InChI |
InChI=1S/C53H101NO13/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-45(58)54-41(42(57)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)40-64-52-50(63)48(61)51(44(39-56)66-52)67-53-49(62)47(60)46(59)43(38-55)65-53/h34,36,41-44,46-53,55-57,59-63H,3-33,35,37-40H2,1-2H3,(H,54,58)/b36-34+/t41-,42+,43+,44+,46-,47-,48+,49+,50+,51+,52+,53-/m0/s1 |
Clé InChI |
JMIBHWXICSSLDW-YNNRPXNKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


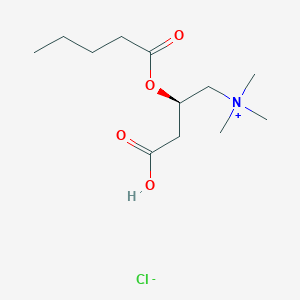
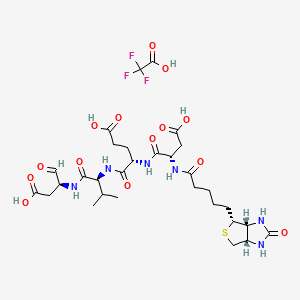
![3-[4-(Difluoromethoxy)phenyl]-5-(3-phenylpropyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10796983.png)

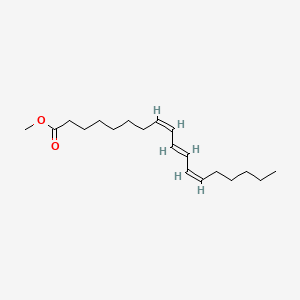

![(1R)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-(3,4-difluorophenyl)-N,N-dimethylethanamine](/img/structure/B10797023.png)
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10797025.png)
![3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B10797034.png)
![3-[4-(Difluoromethoxy)phenyl]-6-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797041.png)
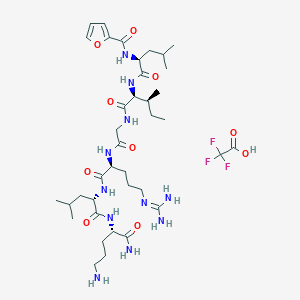
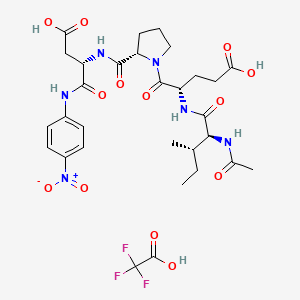
![4-amino-1-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B10797065.png)
![2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B10797066.png)
